2-Fluoro-6-methylbenzoyl chloride
Overview
Description
2-Fluoro-6-methylbenzoyl chloride is a useful research compound. Its molecular formula is C8H6ClFO and its molecular weight is 172.58 g/mol. The purity is usually 95%.
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Mechanism of Action
Mode of Action
2-Fluoro-6-methylbenzoyl chloride, like other acyl chlorides, is highly reactive due to the good leaving group (Cl-) and the polarized carbonyl group. It can react with nucleophiles such as amines or alcohols to form amides or esters, respectively . The presence of the fluorine atom at the ortho position to the acyl chloride group may influence the reactivity and selectivity of the compound.
Action Environment
Environmental factors such as pH, temperature, and the presence of other reactive species can significantly influence the action, efficacy, and stability of this compound . For instance, in an aqueous environment, it would readily hydrolyze to form 2-fluoro-6-methylbenzoic acid.
Biological Activity
2-Fluoro-6-methylbenzoyl chloride (CAS Number: 535961-78-5) is an aromatic compound that has garnered interest in medicinal chemistry due to its potential biological activities. It serves as an important intermediate in the synthesis of various pharmaceuticals, particularly those targeting specific biological pathways. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Formula: CHClFO
Molecular Weight: 172.59 g/mol
Purity: ≥98%
Physical State: Liquid or solid at room temperature
Storage Conditions: Inert atmosphere recommended
Biological Activity Overview
The biological activity of this compound is primarily linked to its role as a synthetic precursor in the development of various pharmacologically active compounds. Notably, it is involved in the synthesis of epidermal growth factor receptor (EGFR) inhibitors, which are crucial in cancer therapy.
- EGFR Inhibition : The compound acts as a building block for synthesizing EGFR inhibitors, which have shown significant potency (340 nM) against the receptor. This inhibition is essential for blocking cancer cell proliferation in tumors expressing activated EGFR variants .
- Radical Bromination : The methyl group in 2-fluoro-6-methylbenzoic acid undergoes radical bromination, facilitating nucleophilic substitution reactions that lead to biologically active derivatives .
Case Studies and Research Findings
Several studies have investigated the biological implications of compounds derived from this compound:
Case Study 1: Synthesis of EGFR Inhibitors
A study highlighted the use of 2-fluoro-6-methylbenzoic acid (a derivative) in synthesizing a potent EGFR inhibitor. The research demonstrated that modifications at specific positions on the benzene ring significantly influenced the inhibitor's potency and selectivity against mutant forms of EGFR .
Case Study 2: Antineoplastic Activity
Research on fluorinated benzoic acids has shown that introducing halogen atoms can enhance drug permeability and potency. For instance, derivatives synthesized from this compound exhibited improved efficacy in inhibiting tumor growth in preclinical models .
Data Table: Comparison of Biological Activities
Properties
IUPAC Name |
2-fluoro-6-methylbenzoyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO/c1-5-3-2-4-6(10)7(5)8(9)11/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MMGLVQRGMPQKLH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)F)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30664593 | |
Record name | 2-Fluoro-6-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.58 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
535961-78-5 | |
Record name | 2-Fluoro-6-methylbenzoyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30664593 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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